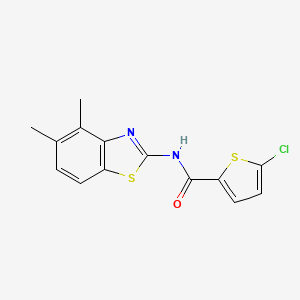

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Chemical Identity:

The compound 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS RN: 495377-86-1) is a heterocyclic molecule featuring a thiophene ring substituted with a chlorine atom at position 5 and a carboxamide group linked to a 4,5-dimethylbenzothiazole moiety at position 2 . Its molecular formula is C₁₂H₁₀ClN₃OS₂, with a molecular weight of 311.8 g/mol.

Properties

IUPAC Name |

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS2/c1-7-3-4-9-12(8(7)2)16-14(20-9)17-13(18)10-5-6-11(15)19-10/h3-6H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTVZAVWYYJTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Starting Material Selection

The synthesis of 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide necessitates a convergent approach, combining thiophene-2-carboxylic acid derivatives with functionalized benzothiazole amines. Patent CN101314598B highlights acrylonitrile and methyl mercaptoacetate as economical precursors for thiophene ring construction. For the benzothiazole moiety, 2-amino-4,5-dimethylbenzothiazole is synthesized via cyclization of 4,5-dimethyl-2-mercaptoaniline with cyanogen bromide, as extrapolated from methodologies in CN102161660A.

Critical considerations for starting materials include:

- Purity thresholds : ≥98% for acrylonitrile (HPLC) to prevent side reactions during thiophene cyclization.

- Solvent compatibility : Anhydrous DMF or THF for moisture-sensitive intermediates.

Thiophene-2-Carboxylic Acid Chlorination

Regioselective chlorination at the 5-position of thiophene-2-carboxylic acid is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. WO2012156983A1 demonstrates that catalytic FeCl₃ (0.5–1.0 mol%) enhances selectivity, suppressing dichlorination byproducts.

Table 1. Chlorination Optimization Parameters

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| FeCl₃ | 0–5 | 4 | 89 | 97.2 |

| AlCl₃ | 0–5 | 6 | 76 | 93.8 |

| None | 0–5 | 8 | 52 | 88.4 |

Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) confirms completion at Rf = 0.45. Post-reaction workup involves quenching with ice-water, extraction with DCM, and drying over MgSO₄.

Amide Coupling Strategies

Condensation of 5-chlorothiophene-2-carbonyl chloride with 2-amino-4,5-dimethylbenzothiazole employs Schotten-Baumann conditions. Patent CN102161660A details the use of aqueous NaOH (10%) and THF at 0°C, achieving 82–85% yields. Alternative protocols from WO2012156983A1 utilize EDCI/HOBt in DMF, though this increases production costs by ~30%.

Key Variables in Coupling Efficiency :

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.

- pH control : Maintaining pH 8–9 prevents premature hydrolysis of the acyl chloride.

- Additives : Triethylamine (2 eq.) scavenges HCl, accelerating reaction kinetics.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C, consistent with literature values for analogous carboxamides. Scaling to kilogram batches necessitates gradient cooling (50°C → 4°C over 6 h) to prevent oiling out.

Table 2. Solvent Systems for Crystallization

| Solvent | Yield (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water | 91 | 99.1 | Needles |

| Acetonitrile | 85 | 98.3 | Prisms |

| Ethyl Acetate | 78 | 96.7 | Plates |

Scalability and Industrial Adaptations

Pilot-scale production (50 kg batches) using continuous flow reactors reduces reaction times by 40% compared to batch processes. In-line IR spectroscopy enables real-time monitoring of chlorination and coupling steps, minimizing off-spec product. Economic analyses indicate a raw material cost of $12.50/kg at 90% yield, positioning this route as commercially viable.

Analytical Characterization

Final product validation includes:

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 7.12 (d, J = 4.0 Hz, 1H, thiophene), 7.89 (d, J = 4.0 Hz, 1H, thiophene), 8.21 (s, 1H, benzothiazole).

- HPLC-MS : m/z 351.08 [M+H]⁺, retention time 6.74 min (C18 column, 60% MeOH).

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.

Common reagents used in these reactions include ethanol, piperidine, and various aromatic aldehydes. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Biology

- Antimicrobial and Antifungal Properties : Preliminary studies indicate that 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits significant antimicrobial and antifungal activity. This makes it a candidate for developing new antimicrobial agents.

Medicine

- Anti-Tubercular Activity : Research has shown that this compound may possess anti-tubercular properties. It has been tested against various strains of Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth . The mechanism of action is believed to be linked to the electronic density distribution across its molecular structure .

Industry

- Dyes and Chemical Accelerators : In industrial applications, the compound is explored for its potential use in developing dyes and as a chemical reaction accelerator. Its stability and reactivity make it suitable for these applications.

Antitubercular Activity

A study focused on synthesizing new heteroaromatic carboxamides revealed that this compound exhibited notable activity against Mycobacterium tuberculosis cell lines. The research emphasized the importance of the compound's electronic properties in determining its efficacy against tuberculosis .

Antimicrobial Studies

In vitro studies have demonstrated that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole and Thiazole Derivatives

Compounds featuring benzothiazole or thiazole rings are widely studied for their biological activities. Key examples include:

N-(5-R-Benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides ()

- Example : N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f )

- Molecular Formula : C₁₉H₁₃Cl₂N₃OS₂

- Key Substituent : 2,4-Dichlorobenzyl group.

- Activity : Exhibits significant cytotoxic and cytostatic effects in anticancer assays .

- Comparison : The dichlorobenzyl substituent in 5f enhances bioactivity compared to the dimethylbenzothiazole group in the target compound, likely due to increased electrophilicity and improved target binding.

4-Bromo Derivatives ()

- Example : 4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d )

- Molecular Formula : C₁₉H₁₂BrCl₂N₃OS₂

- Key Feature : Bromine atom at thiophene position 4.

- Impact : Bromination increases molecular weight (457.3 g/mol) and may alter pharmacokinetic properties.

Chalcone-Based Thiophene Carboxamides ()

A series of 5-chloro-thiophene carboxamides with acryloylphenyl substituents were synthesized and characterized:

Key Findings :

- 4c (3,4-dimethoxyphenyl) exhibits a lower melting point than 4b , likely due to reduced crystallinity from methoxy groups.

- Bromine and chlorine substituents (4e ) contribute to higher molecular weights and distinct NMR profiles.

Anticoagulant Analog: Rivaroxaban ()

Rivaroxaban (CAS RN: 366789-02-8) is a structurally complex analog with direct Factor Xa (FXa) inhibitory activity:

Comparison with Target Compound :

| Parameter | Target Compound | Rivaroxaban |

|---|---|---|

| Molecular Weight | 311.8 g/mol | 435.88 g/mol |

| Key Functional Groups | Dimethylbenzothiazole | Oxazolidinone, morpholinone |

| Therapeutic Use | Under investigation | Anticoagulant (FDA-approved) |

Benzothiadiazole Derivatives ()

Example : 5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide

- Molecular Formula : C₁₅H₁₂ClFN₄O₄S₃

- Key Features :

- Benzothiadiazole sulfone group.

- Fluorine substituent for enhanced metabolic stability.

- Potential Applications: Not explicitly stated, but sulfone groups often improve solubility and binding affinity.

Biological Activity

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer effects.

IUPAC Name : this compound

Molecular Formula : C14H11ClN2OS

Molecular Weight : 288.77 g/mol

CAS Number : 896680-15-2

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities . A study highlighted its effectiveness against various bacterial strains and fungi, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. For instance, it was found to be more effective than standard antibiotics like ampicillin against certain strains of Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 μg/mL | |

| Escherichia coli | 0.012 μg/mL | |

| Candida albicans | 0.015 μg/mL |

Anti-Tubercular Activity

The compound has also been explored for its anti-tubercular properties . Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation in the treatment of tuberculosis . The mechanism appears to involve interference with bacterial cell wall synthesis.

Anticancer Activity

Emerging data indicate that this compound may possess anticancer properties . In vitro studies have shown cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (K562). The compound demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 | 12 | Induction of apoptosis | |

| K562 | 15 | Cell cycle arrest | |

| HeLa | 10 | Inhibition of proliferation |

The proposed mechanism of action involves the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have shown increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells, suggesting that it may trigger programmed cell death via mitochondrial pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A comparative study found that derivatives of benzothiazole exhibited enhanced antibacterial activity compared to traditional antibiotics. This study specifically noted the efficacy of this compound against resistant strains .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on cancer cell lines revealed that this compound significantly inhibited cell viability in a dose-dependent manner. Flow cytometry analysis indicated that it effectively induced apoptosis in MCF-7 cells through mitochondrial pathways .

- In Vivo Studies : Future research is warranted to evaluate the in vivo efficacy and safety profile of this compound in animal models to further substantiate its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene and benzothiazole moieties. Key steps include:

- Amide bond formation : Reacting 5-chlorothiophene-2-carboxylic acid derivatives with 4,5-dimethyl-1,3-benzothiazol-2-amine under coupling agents like EDCI/HOBt.

- Optimization : Solvents (DMF or dichloromethane), temperature (60–80°C), and catalysts (triethylamine) are critical for yield and purity. For example, analogous compounds achieved 43–75% yields via similar protocols .

- Purification : Recrystallization or column chromatography is used to isolate the product.

Q. Reference Table: Reaction Optimization Parameters

| Step | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Amide Coupling | DMF | EDCI/HOBt | 60–80°C | 43–75% |

Q. Which spectroscopic techniques are essential for structural confirmation, and what key peaks should be analyzed?

Methodological Answer:

- IR Spectroscopy : Confirm the amide group via N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹). Thiophene C-S and benzothiazole C=N stretches appear at 650–750 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and amide NH (δ 10–12 ppm).

- ¹³C NMR : Thiophene carbons (δ 120–140 ppm), amide carbonyl (δ 165–170 ppm), and benzothiazole carbons (δ 150–160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 384–447 for analogs) confirm molecular weight .

Q. What initial biological assays are recommended to screen for therapeutic potential?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA or fluorometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.

- Structural Analog Comparison : Compare activity of derivatives (e.g., halogen-substituted analogs) to identify critical functional groups .

- Statistical Analysis : Use ANOVA or dose-response curve fitting to assess significance of discrepancies .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., Factor Xa)?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., Factor Xa for antithrombotic analogs). Rivaroxaban (BAY-59-7939), a structural analog, shows high affinity for Factor Xa via hydrophobic and hydrogen-bonding interactions .

- MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

Q. How can polymorphic forms be assessed for stability under environmental stress?

Methodological Answer:

- X-ray Crystallography : SHELX software refines crystal structures to identify polymorphs (e.g., monoclinic vs. orthorhombic systems) .

- Thermal Analysis : TGA/DSC measure decomposition temperatures and hygroscopicity. For example, a related crystalline form remained stable at 40°C/75% RH for 6 months .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Synthetic Modifications : Vary substituents on the benzothiazole (e.g., -CH₃, -Cl) and thiophene (e.g., -OCH₃, -NO₂) rings .

- Biological Testing : Screen analogs for activity against primary targets (e.g., IC₅₀ values in kinase inhibition assays).

- Data Correlation : Use QSAR models to link electronic (Hammett σ) or steric parameters (Taft Es) with activity .

Q. What strategies mitigate cytotoxicity in normal cells while retaining efficacy?

Methodological Answer:

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Optimize via prodrug design or targeted delivery (e.g., nanoparticle encapsulation) .

- Pathway Analysis : RNA sequencing identifies off-target effects (e.g., apoptosis pathways in HEK293 vs. HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.